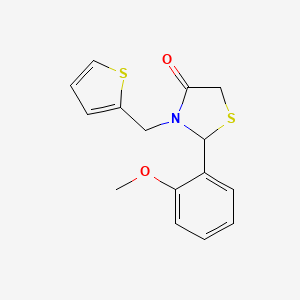![molecular formula C11H18N2O2 B13943958 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol CAS No. 1019108-03-2](/img/structure/B13943958.png)
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is a compound that features a piperidine ring substituted with a 3-methylisoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol typically involves the reaction of 3-methylisoxazole with an appropriate piperidine derivative. One common method involves the use of hydroxylamine hydrochloride and sulfuric acid in ethanol at elevated temperatures to form the isoxazole ring . The piperidine derivative can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole: A related compound with similar structural features but different functional groups.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with distinct chemical properties.
(4-Iodo-3-methylisoxazol-5-yl)methanol: A compound used in similar research applications.
Uniqueness
4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol is unique due to its combination of the piperidine and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1019108-03-2 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C11H18N2O2/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11/h8,12,14H,2-7H2,1H3 |
Clé InChI |
XVELIFOFOVKLCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCC2(CCNCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



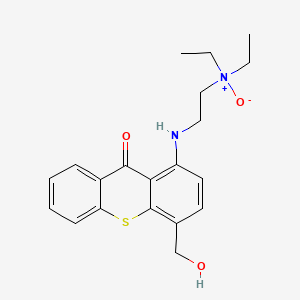
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
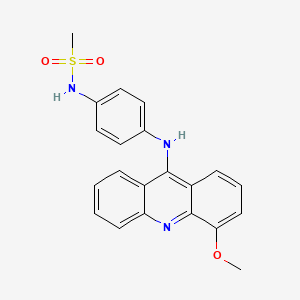
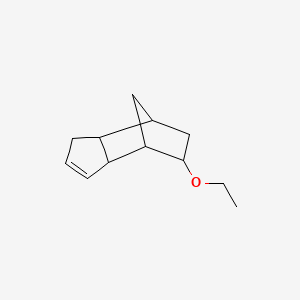

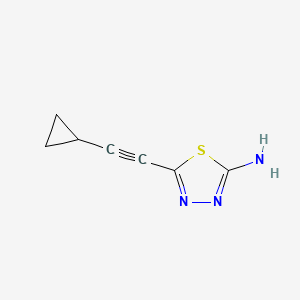
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)

![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
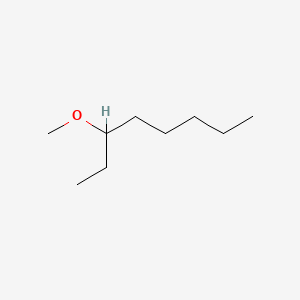
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)

